S-Alpine-Hydride

Description

Historical Context of Hydride Reducing Agents and Stereocontrol

The journey of reduction reactions in organic chemistry dates back to the early days of the field. numberanalytics.com A significant leap occurred with the discovery of sodium borohydride (B1222165) and lithium aluminum hydride, which revolutionized the reduction of functional groups. dokumen.pub These reagents, however, are generally not stereoselective on their own. The challenge of controlling stereochemistry during reduction has been a persistent theme. Early methods for creating enantiomerically pure compounds included classical optical resolution and enzymatic resolutions. ru.nl The development of stoichiometric chiral reducing agents, often by modifying metal hydrides like lithium aluminium hydride with chiral ligands, marked a significant step towards predictable stereocontrol. wikipedia.org These modified agents, while often providing high enantioselectivity, have the drawback of requiring a stoichiometric amount of the chiral material. wikipedia.org

Evolution of Chiral Borane (B79455) Reagents in Asymmetric Catalysis

The discovery of hydroboration by H.C. Brown and the subsequent development of organoborane chemistry opened a new frontier in asymmetric synthesis. dokumen.pubresearchgate.net This led to the creation of a variety of chiral borane reagents. The development of chiral boranes can be broadly categorized into several approaches, including the hydroboration of chiral alkenes and the substitution reactions of borane derivatives with chiral organometallic reagents. rsc.org

A pivotal moment in this evolution was the development of reagents like Alpine-Borane (derived from α-pinene and 9-borabicyclo[3.3.1]nonane, or 9-BBN) by Midland and others. ru.nlwikipedia.org These reagents demonstrated the potential for high enantiomeric excess in the reduction of certain prochiral ketones. ru.nl The field has continued to advance with the development of catalytic systems, such as those employing oxazaborolidines, which can achieve high enantioselectivity with only a catalytic amount of the chiral promoter. sci-hub.ru

Significance of S-Alpine-Hydride in Stereoselective Transformations

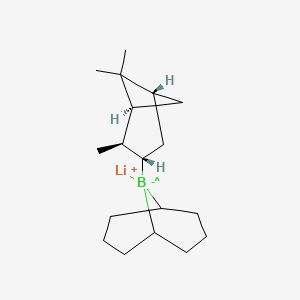

This compound, a chiral organoboron compound, is a specific example of these developments. smolecule.com It is a reducing agent primarily used for the stereoselective reduction of carbonyl compounds. smolecule.com

Role in the Development of Enantioselective Methodologies

This compound and its enantiomer, R-Alpine-Hydride, have played a significant role in advancing enantioselective reductions. rsc.org The mechanism of reduction by Alpine-Borane, a related reagent, involves the coordination of the carbonyl oxygen to the boron atom, followed by an intramolecular hydride transfer from the pinane (B1207555) group to the carbonyl carbon. wikipedia.org This process allows for high enantioselectivity in the formation of alcohols from prochiral ketones.

The effectiveness of this compound is particularly notable in the reduction of specific types of ketones, such as acetylenic ketones. wikipedia.org The stereochemical outcome is influenced by the steric interactions between the substrate and the bulky chiral reagent. smolecule.com For instance, the reduction of α-keto-β,γ-acetylenic ester intermediates has been successfully achieved with high selectivity using this type of reagent.

Positioning within Contemporary Asymmetric Synthesis Research

While newer and more catalytic methods have been developed, this compound and related stoichiometric reagents still hold a place in the synthetic chemist's toolbox. They are particularly useful for specific substrate classes where they provide excellent and predictable stereocontrol. Research continues to explore the applications and improve the methodologies involving such chiral borane reagents. The development of more efficient and selective catalysts remains an active area of research, with a focus on expanding the substrate scope and practicality of asymmetric reductions. rsc.orgsci-hub.ru

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₈H₃₁BLi |

| Molecular Weight | 265.2 g/mol |

| Primary Use | Asymmetric reduction of carbonyl compounds |

| Key Feature | Provides high enantiomeric excess |

Properties

InChI |

InChI=1S/C18H31B.Li/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14;/h12-17H,4-11H2,1-3H3;/q-1;+1/t12-,13+,14?,15?,16-,17-;/m0./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYWMZXHGVQUHN-NPFSMDCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[B-]1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746582 | |

| Record name | Lithium (cyclooctane-1,5-diyl-kappa~2~C~1~,C~5~)(hydrido)[(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100013-07-8 | |

| Record name | Lithium (cyclooctane-1,5-diyl-kappa~2~C~1~,C~5~)(hydrido)[(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Alpine-Hydrideâ?¢ Alpine-Hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of S Alpine Hydride S Reactivity Profile

Detailed Analysis of the Midland Alpine Borane (B79455) Reduction Mechanism

The general steps of the mechanism are as follows:

Coordination: The carbonyl oxygen of the substrate coordinates to the boron atom of the Alpine-Borane. smolecule.com

Hydride Transfer: A hydride is transferred intramolecularly from the pinane (B1207555) moiety to the carbonyl carbon. wikipedia.org

Product Formation: Hydrolysis of the resulting borinic ester liberates the chiral alcohol. wikipedia.org

Substrate Coordination and Lewis Acidity of the Boron Center

The initial and crucial step of the reduction mechanism is the coordination of the carbonyl oxygen atom to the boron center of the S-Alpine-Hydride reagent. wikipedia.orgsmolecule.com The boron atom in this trialkylborane acts as a Lewis acid, accepting a pair of electrons from the Lewis basic carbonyl oxygen. doi.org This reversible coordination forms a borane-carbonyl adduct, which is a key intermediate in the reaction pathway. wikipedia.orgsmolecule.comwikiwand.com The formation of this complex is essential for the subsequent transfer of chirality during the reduction. dnrcollege.org The Lewis acidity of the boron center is a tunable property; it can be influenced by the electronic nature of the substituents attached to it, although for Alpine-Borane, the steric environment is the more dominant feature. doi.org This coordination positions the substrate in a specific orientation relative to the chiral pinane framework, setting the stage for the stereodifferentiating hydride transfer step. smolecule.com

Intramolecular Hydride Transfer Pathways

Following substrate coordination, the reduction occurs via an intramolecular hydride transfer from the pinane substituent of the borane to the electrophilic carbonyl carbon. wikipedia.orgsmolecule.comwikiwand.com This transfer is believed to proceed through a six-membered cyclic transition state. smolecule.com In this transition state, the boron atom, the carbonyl oxygen and carbon, and the transferring hydride and its adjacent carbon from the pinane ring are all involved. The hydride transfer from the boron-hydrogen bond to the carbonyl carbon is typically the rate-determining step of the reduction. dnrcollege.orguark.edu The conformation of this cyclic transition state is what ultimately dictates the stereochemical outcome of the reaction, as it forces the hydride to be delivered to one specific face of the prochiral carbonyl group. smolecule.comdnrcollege.org

Influence of Steric and Electronic Interactions on Stereochemical Outcome

The high degree of enantioselectivity achieved in Midland reductions is a direct consequence of the steric and electronic interactions within the transition state. The stereochemical control arises from the sterically demanding environment created by the bulky isopinocampheyl group of the Alpine-Borane reagent. smolecule.com This steric hindrance dictates that the substrate coordinates in a way that minimizes non-bonded interactions, typically by placing its larger substituent away from the pinane moiety. wikipedia.org The subsequent intramolecular hydride transfer then occurs to the face of the carbonyl opposite the largest group, leading to a predictable stereochemical outcome. wikipedia.org

The nature of the substrate plays a critical role. Substrates with a significant size difference between the two groups attached to the carbonyl, such as acetylenic ketones, are reduced with very high enantioselectivity. wikipedia.orgnih.gov The small steric profile of the sp-hybridized alkynyl group allows for a highly organized transition state that strongly favors one enantiomeric product. wikipedia.orgnih.gov Conversely, many aralkyl and dialkyl ketones, where the steric differentiation is less pronounced, are reduced much more slowly and with lower selectivity. nih.govescholarship.org

Electronic factors can also modulate the stereochemical outcome. For instance, in the reduction of substituted d-benzaldehydes, electron-donating groups in the para position have been observed to slightly decrease the enantioselectivity of the reduction. researchgate.net However, in most cases, steric interactions are the dominant controlling factor for stereoselectivity in Alpine-Borane reductions. researchgate.net

Kinetic and Thermodynamic Aspects of this compound Mediated Reductions

The kinetics and thermodynamics of reductions involving this compound are complex and pivotal to understanding the reagent's utility and limitations. A key competing process is the dissociation of the Alpine-Borane reagent back into its components: α-pinene and 9-BBN.

Thermodynamic Considerations: The reduction reaction is in equilibrium with the dissociation of the reagent. This dissociation is a thermodynamically accessible pathway that becomes particularly significant in slow reductions.

Kinetic Implications: The rate of reduction is highly substrate-dependent. For reactive substrates like aldehydes and acetylenic ketones, the intramolecular hydride transfer is fast, and the reaction proceeds via the desired selective, cyclic mechanism to give products with high enantiomeric excess. dokumen.pub

Computational studies have provided further insight, showing that substrates leading to higher activation energy barriers for the selective pathway are more susceptible to the competing non-selective reduction by 9-BBN. nih.gov

To overcome these kinetic limitations, several strategies have been developed:

High Pressure: Applying high hydrostatic pressures (e.g., 6000 atmospheres) has been shown to dramatically increase both the rate of reduction and the observed enantioselectivity. nih.gov The pressure favors the bimolecular, selective transition state (which has a smaller volume) over the dissociative pathway.

Neat or Concentrated Conditions: Running the reaction neat (without solvent) or in highly concentrated solutions also enhances the optical yields for many ketones. nih.gov This is because the higher concentration of the reagent favors the bimolecular reaction kinetics of the selective pathway over the unimolecular dissociation.

Applications of S Alpine Hydride in Asymmetric Organic Synthesis

Enantioselective Reduction of Carbonyl Compoundssmolecule.com

S-Alpine-Hydride is particularly effective in asymmetric reductions, where it converts non-chiral carbonyl compounds into single-enantiomer products. smolecule.com The mechanism, often referred to as the Midland Alpine Borane (B79455) Reduction, involves the coordination of the carbonyl oxygen to the Lewis acidic boron center of the reagent. smolecule.com Subsequently, a hydride is transferred from the boron to the carbonyl carbon with high stereoselectivity, yielding a chiral alcohol after workup. smolecule.com This process is advantageous due to its high enantioselectivity, broad substrate scope including aldehydes and ketones, and typically mild reaction conditions. smolecule.com

Asymmetric Reduction of Prochiral Ketonessmolecule.com

The reduction of prochiral ketones to enantiomerically enriched secondary alcohols is a primary application of this compound. smolecule.com The reagent's bulky, chiral structure effectively differentiates between the two faces (enantiotopic faces) of the ketone. The hydride is delivered to the less sterically hindered face, leading to the formation of one enantiomer in excess. High enantiomeric excesses (e.e.), often exceeding 90%, are achievable, particularly when there is a significant steric difference between the two substituents of the ketone. smolecule.com For instance, ketones with one sterically small group, such as an alkyne, are excellent substrates for this transformation. wikipedia.org

Table 1: Enantioselective Reduction of Prochiral Ketones with Alpine-Hydride Reagents Note: This table includes data for both S- and R-Alpine-Hydride to illustrate the principle of enantioselectivity. The resulting alcohol's configuration is dependent on the reagent's chirality.

| Ketone Substrate | Reagent | Product Configuration | Enantiomeric Excess (% e.e.) |

| Acetylenic Ketone | Alpine-Borane | (S)-alcohol | 94% |

| 2-Butanone | NB-Enantride™ | High | High |

| 2-Octanone | NB-Enantride™ | High | High |

| n-Butyl 2-Naphthyl Ketone | LAH/Sulfamide Ligand | (R/S as per ligand) | 87% |

| Cyclohexyl Methyl Ketone | LAH/Sulfamide Ligand | (R/S as per ligand) | 71% |

Data compiled from various studies on asymmetric ketone reductions. rushim.rumdma.chmit.edu

Stereoselective Conversion of Aldehydes to Chiral Secondary Alcoholssmolecule.com

While the reduction of simple aldehydes typically yields achiral primary alcohols, this compound can be used to generate chiral primary alcohols from appropriately substituted aldehydes, such as those containing a deuterium (B1214612) atom. For example, the reduction of a deuterated benzaldehyde (B42025) with S-Alpine-Borane (a related reagent) can produce the corresponding chiral deuterated benzyl (B1604629) alcohol with very high enantioselectivity, approaching 100% e.e. nih.gov The high degree of stereochemical control stems from the coordination of the aldehyde to the bulky borane, which directs the hydride transfer to a specific face of the carbonyl. wikipedia.org This method was utilized in the preparation of (R)-[α-²H]-p-Methoxybenzyl alcohol from p-methoxybenzaldehyde via an intermediate deuterated aldehyde, which was then reduced using (S)-alpine borane. csic.es

Utility in Reducing Unsaturated Carbonyl Systemssmolecule.com

This compound and related borohydrides demonstrate significant utility in the reduction of α,β-unsaturated carbonyl systems. A key challenge in such reductions is achieving chemoselectivity for the carbonyl group (1,2-reduction) over the conjugated carbon-carbon double bond (1,4-reduction). Bulky hydride reagents like this compound generally favor 1,2-addition, leading to the formation of allylic alcohols. This selectivity is attributed to the "hard" nature of the hydride, which preferentially attacks the "harder" electrophilic center of the carbonyl carbon. The reduction of conjugated aldehydes and ketones with certain borohydride (B1222165) reagents can provide quantitative yields of the corresponding allylic alcohols, free from the saturated alcohol byproducts that can arise from 1,4-reduction. researchgate.net

Diastereoselective Reductions Utilizing Substrate Chiralitybenchchem.com

When the substrate molecule already contains one or more chiral centers, the use of a chiral reducing agent like this compound leads to a phenomenon known as double diastereoselection. The stereochemical outcome is determined by the interplay between the inherent facial bias of the substrate and the facial bias imposed by the chiral reagent.

Principles of Double Diastereoselectionbenchchem.com

Double diastereoselection occurs when a chiral reagent reacts with a chiral substrate to form a new stereocenter. The existing chirality in the substrate will favor the approach of the reagent from one face, leading to one diastereomer. The chiral reagent also has an intrinsic preference for attacking a particular face of the carbonyl.

Matched Pair: When the preference of the substrate and the reagent align, a single diastereomer is formed in very high excess.

Mismatched Pair: When the preference of the substrate and the reagent are opposed, a mixture of diastereomers is often obtained, with the ratio depending on the relative directing power of the substrate and the reagent.

This principle is fundamental in controlling the stereochemical outcome of reactions in complex molecule synthesis. slideshare.net

Overriding of Proximal Chiral Centers by Reagent Controlbenchchem.com

In some cases, the stereodirecting influence of the chiral reagent is so powerful that it can overcome the inherent diastereoselectivity of the substrate. This is known as reagent control. This compound and its analogues can exhibit strong reagent control in the reduction of chiral ketones, particularly those with remote chiral centers. rsc.org

For example, in the reduction of acyclic hydroxy ketones, R-Alpine-Hydride was shown to achieve high levels of anti-diastereoselectivity, even when the substrate's own functional groups might favor a different outcome. rsc.orgresearchgate.net In studies on 1,5- and 1,6-hydroxy ketones, R-Alpine-Hydride delivered high anti-diastereoselectivity with ratios of 10:1 and 12:1, respectively. researchgate.netresearchgate.net This high level of control is often rationalized by the formation of a rigid, bicyclic chelate intermediate that directs the hydride delivery from an external face, with the reagent's chirality dictating the facial approach to the coordinated ketone. rsc.orgresearchgate.net This demonstrates the reagent's ability to override the substrate's weaker directing effects to produce the desired diastereomer.

Integration into Complex Synthetic Sequences for Chiral Molecule Construction

This compound®, a chiral reducing agent, serves as a critical tool in asymmetric synthesis, enabling the construction of complex chiral molecules. Its primary function is the stereoselective reduction of prochiral carbonyl compounds to generate enantiomerically enriched secondary alcohols. smolecule.com This capability allows for the precise installation of stereocenters, a fundamental challenge in the synthesis of biologically active compounds and natural products. The reagent is synthesized from the hydroboration of (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). chemicalbook.com The reduction mechanism involves the coordination of the carbonyl oxygen to the Lewis acidic boron atom, followed by a diastereoselective intramolecular transfer of a hydride from the pinane (B1207555) moiety to the carbonyl carbon. smolecule.comwikipedia.org This process often proceeds with high enantioselectivity, particularly for substrates with significant steric differences between the two groups flanking the carbonyl, such as acetylenic ketones. wikipedia.org

Strategic Applications in Total Synthesis Efforts

The strategic application of this compound is frequently observed in the total synthesis of complex natural products, where the establishment of specific stereochemistry is paramount. Chemists incorporate this reagent to create key chiral centers that form the backbone of the target molecule.

A notable example is its use in the total synthesis of symbioramide. The preparation of the acid fragment of this natural product required the reduction of a ynone intermediate. While various catalytic methods like Noyori transfer hydrogenation and CBS reduction were attempted, they either failed or resulted in low enantiomeric excesses. researchgate.net The use of stoichiometric amounts of S-Alpine-Borane proved to be the most effective method, underscoring its essential role in the successful synthesis of this particular fragment. researchgate.net

In another instance, during the total synthesis efforts toward (±)-halichlorine and (±)-pinnaic acid, this compound was employed to reduce a complex dienone intermediate (26). researchgate.netpnas.org In this specific case, the reduction yielded a 1:2 mixture of the desired (30) and undesired (31) diastereomeric alcohols. researchgate.netpnas.org Although it favored the undesired isomer, its use in the synthetic sequence demonstrates that it is a standard and valuable reagent considered by chemists for creating challenging stereocenters, even when selectivity is not optimal.

The broader family of Alpine-Hydride reagents has also been instrumental in synthesizing complex, drug-like molecules. For example, (R)-Alpine-Hydride®, the enantiomer of the S-variant, provided a useful level of diastereocontrol in the synthesis of an analogue of the cardiovascular drug nebivolol. rsc.org It was the most effective reagent tested for the 1,5-anti-diastereoselective reduction of a δ-hydroxy ketone, achieving a 7:1 ratio of diastereomers. rsc.org

Contributions to the Synthesis of Enantiomerically Enriched Intermediates

The primary contribution of this compound to complex synthesis is its ability to reliably generate enantiomerically enriched intermediates, specifically chiral secondary alcohols, from prochiral ketones. smolecule.com These alcohols are versatile building blocks that can be carried forward through multiple synthetic steps. The reagent is known for its broad substrate scope, effectively reducing various aldehydes and ketones under mild conditions. smolecule.com High enantiomeric excesses, often exceeding 90%, are achievable, making it a powerful tool for asymmetric synthesis. smolecule.com

The effectiveness of this compound is particularly pronounced in the reduction of ketones where one of the substituents is sterically small, such as an alkyne or a nitrile. wikipedia.org This structural feature enhances the steric bias in the transition state, leading to higher selectivity. wikipedia.org The resulting enantiomerically enriched propargyl alcohols are highly valuable intermediates in organic synthesis.

Below is a table summarizing the performance of this compound in the asymmetric reduction of various prochiral ketones to produce valuable chiral intermediates.

Stereochemical Control and Enantioselectivity Studies with S Alpine Hydride

Factors Influencing Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The success of asymmetric reduction using S-Alpine-Hydride, quantified by the enantiomeric excess (ee) or diastereomeric ratio (dr), is governed by a combination of steric and electronic factors, as well as the potential for chelation control in specific substrates.

A primary determinant of enantioselectivity is the steric difference between the two groups attached to the prochiral carbonyl carbon. wikipedia.org The bulky nature of the this compound reagent, owing to the pinane (B1207555) framework, creates a highly constrained environment during the hydride transfer. Consequently, the ketone substrate orients itself to minimize steric repulsion, allowing the hydride to attack the carbonyl face with the smaller substituent. wikipedia.org This principle is most pronounced in substrates where one substituent is significantly less sterically demanding than the other, such as in acetylenic ketones, where the linear alkyne group allows for high enantioselectivity. wikipedia.org

In substrates containing a nearby chiral center and a coordinating functional group, such as a hydroxyl group, chelation can play a significant role in determining the diastereomeric ratio. The ability of the boron atom in this compound to coordinate with the hydroxyl group can lock the substrate into a rigid bicyclic conformation, leading to highly selective hydride delivery from the less hindered face. This has been demonstrated in the reduction of 1,5- and 1,6-hydroxy ketones, where high anti-diastereoselectivity is observed. mdma.ch

For instance, studies on the reduction of acyclic hydroxy ketones have shown that this compound can achieve significant levels of remote diastereocontrol. The formation of a bicyclic metal chelate involving the intrachain nitrogen atom is presumed to be the reason for the high anti-stereoselectivity observed. mdma.ch

Table 1: Diastereoselective Reduction of Acyclic Hydroxy Ketones with (R)-Alpine-Hydride

| Substrate (I) | Diastereomeric Ratio (anti:syn) | Reference |

| R = Ph, m = 1, n = 1 | 10:1 | mdma.ch |

| R = Ph, m = 1, n = 2 | 12:1 | mdma.ch |

This table illustrates the high diastereoselectivity achieved in the reduction of specific acyclic hydroxy ketones, attributed to a chelation-controlled mechanism.

Substrate Scope and Specificity Profiling

This compound exhibits a broad substrate scope, effectively reducing a variety of prochiral ketones to their corresponding chiral secondary alcohols. However, its efficiency and the resulting enantioselectivity are highly dependent on the structure of the ketone.

The reagent is particularly effective for the reduction of α,β-acetylenic ketones. wikipedia.org The linear geometry and minimal steric bulk of the alkyne group allow it to be accommodated in the more sterically hindered region of the transition state, leading to excellent enantiomeric excesses. orgsyn.org Aldehydes are also reduced rapidly and with high enantioselectivity. wikipedia.org

While less effective for simple aliphatic ketones where the steric differentiation is minimal, this compound can provide good to excellent enantioselectivity for aralkyl ketones, such as acetophenone (B1666503) and its derivatives. cmu.ac.th Halogen substitution on either the alkyl side chain or the aromatic ring has been shown to improve enantioselectivity. umb.edu

The reduction of certain cyclic ketones has also been demonstrated. For example, the reduction of keto-carbohydrates and tricyclic triketones has been achieved with moderate to good selectivity. mdma.ch

Table 2: Enantioselective Reduction of Various Ketones with Alpine-Borane

| Ketone | Reagent | Enantiomeric Excess (ee) | Reference |

| 1-Octyn-3-one | (R)-Alpine-Borane | 86% | orgsyn.org |

| Phenyl Propargyl Ketone | (R)-Alpine-Borane | 100% | |

| Acetophenone | (S)-Alpine-Hydride | 95% | cmu.ac.th |

| 2-Butanone | NB-Enantride | 76% | mdma.ch |

| 2-Octanone | NB-Enantride | 79% | mdma.ch |

| 3,3-Dimethyl-2-butanone | NB-Enantride* | 2% | mdma.ch |

NB-Enantride is a related, more sterically demanding reagent that illustrates the impact of reagent structure on selectivity. This table showcases the enantioselectivity of Alpine-Borane and related reagents with a range of ketone substrates.

Optimization of Reaction Conditions for Enhanced Stereoselectivity

To maximize the enantiomeric excess or diastereomeric ratio in reductions with this compound, careful optimization of reaction conditions is crucial. Key parameters that can be adjusted include temperature, solvent, and the purity of the reagent.

Generally, conducting the reduction at lower temperatures enhances stereoselectivity. wikipedia.org This is because the energy difference between the diastereomeric transition states is more pronounced at lower temperatures, favoring the formation of one enantiomer. wikipedia.org However, lowering the temperature also decreases the reaction rate.

The choice of solvent can also influence the outcome, although this compound reductions are often performed in tetrahydrofuran (B95107) (THF). In some cases, running the reaction neat (without solvent) has been shown to improve optical yields, likely by favoring the bimolecular reaction pathway over the dissociation of the reagent. orgsyn.org

Table 3: Strategies for Optimizing Stereoselectivity in Alpine-Hydride Reductions

| Parameter | Recommended Adjustment | Rationale | Reference |

| Temperature | Lowering the temperature (e.g., -78 °C) | Increases the energy difference between diastereomeric transition states, enhancing selectivity. | wikipedia.org |

| Concentration | Higher concentration or neat conditions | Favors the bimolecular reduction pathway over reagent dissociation into achiral 9-BBN. | orgsyn.org |

| Pressure | Applying high pressure (e.g., 6000 atm) | Greatly enhances the reaction rate, minimizing the impact of reagent dissociation. | orgsyn.org |

| Reagent Purity | Use of freshly prepared or purified reagent | Minimizes the presence of achiral 9-BBN, which can cause background racemic reduction. | orgsyn.org |

This table summarizes key experimental parameters that can be adjusted to maximize the stereochemical outcome of reductions using this compound.

Stereochemical Models for Predicting Reaction Outcomes

The stereochemical outcome of reductions with this compound can be rationalized and predicted using a well-established transition state model. The reaction, often referred to as the Midland reduction, is proposed to proceed through a six-membered, boat-like transition state. wikipedia.org

In this model, the carbonyl oxygen of the substrate coordinates with the Lewis acidic boron atom of the this compound. wikipedia.org This coordination is followed by an intramolecular transfer of a hydride from the β-carbon of the pinane moiety to the carbonyl carbon. wikipedia.org The stereoselectivity arises from the steric interactions between the substituents on the ketone and the bulky pinane framework of the reagent in this constrained transition state.

The ketone orients itself so that the larger substituent (RL) occupies a pseudo-equatorial position to avoid steric clashes with the pinane ring system. The smaller substituent (RS) is then placed in the more sterically congested pseudo-axial position. wikipedia.org This preferred orientation dictates the face of the carbonyl that is presented for hydride attack, thus determining the absolute configuration of the resulting alcohol. This model has proven to be highly effective in predicting the stereochemical course of the reduction for a wide range of substrates.

Comparative Analysis with Other Chiral Reducing Agents

Benchmarking S-Alpine-Hydride against Alternative Asymmetric Hydride Reagents

The efficacy of a chiral reducing agent is measured by its ability to reliably produce a single enantiomer of the desired product in high yield. This compound is often benchmarked against other stoichiometric and catalytic systems to evaluate its performance. wikipedia.org

This compound is known for delivering high enantioselectivity, often with enantiomeric excesses (ee) exceeding 90%, in the reduction of a range of carbonyl compounds. smolecule.com The reaction, known as the Midland Alpine Borane (B79455) Reduction, involves the transfer of a hydride from the borane to the carbonyl carbon with significant stereoselectivity. smolecule.com Its performance is particularly notable in the reduction of deuterated aldehydes, where it can achieve almost complete optical purity. 182.160.97

The efficiency and enantioselectivity of this compound are highly dependent on the substrate structure. It is often compared with other classes of reagents such as chirally modified lithium aluminum hydride (LAH), catalytic oxazaborolidines (CBS reagents), and other organoboranes like Diisopinocampheylchloroborane (DIP-Chloride).

Table 1: Comparative Enantioselectivity (% ee) of Chiral Reducing Agents for Ketone Reduction

| Substrate Type | This compound (% ee) | BINAL-H (% ee) | CBS Reagent (% ee) | Notes |

|---|---|---|---|---|

| Aryl Alkyl Ketones | Moderate to High uwindsor.ca | Very High uwindsor.ca | Very High rushim.ru | BINAL-H and CBS are often preferred for this class. |

| Acetylenic Ketones | High to Excellent wikipedia.org | Moderate | Moderate | This compound is particularly effective for this substrate class. |

| Dialkyl Ketones | Low to Moderate | Low uwindsor.ca | High rushim.ru | CBS reagents generally show superior selectivity for simple dialkyl ketones. |

| α,β-Unsaturated Ketones | Moderate | High | High | Catalytic methods are often employed. |

| Deuterated Aldehydes | ~100% 182.160.97 | N/A | N/A | Demonstrates high intrinsic stereoselectivity. |

While stoichiometric reagents like this compound and BINAL-H can provide excellent enantioselectivity, the need to use a full equivalent of the chiral material is a drawback. wikipedia.org In contrast, catalytic systems, such as the CBS reduction which can use catalyst loadings as low as 2%, offer a more atom-economical approach. wikipedia.orgrushim.ru

The substrate scope and selectivity profile of a reducing agent are critical determinants of its utility. This compound exhibits a distinct profile governed by steric interactions. uwindsor.ca

This compound : The mechanism of reduction relies on steric differentiation between the two groups attached to the prochiral ketone. uwindsor.ca It is most effective when one of the ketone substituents is sterically small, such as an acetylenic group or a nitrile. wikipedia.org The stereochemical outcome is dictated by the relative size of the groups flanking the carbonyl. uwindsor.ca

BINAL-H Reagents : These LAH-derivatives modified with the chiral ligand BINOL show exceptional selectivity for ketones that possess a π-system (like aryl alkyl ketones). uwindsor.ca The high degree of organization in the chair-like transition state, where n-π repulsion between the ligand's oxygen lone pair and the ketone's π-system is minimized, is responsible for the high enantioselectivity. uwindsor.ca This electronic factor makes them less suitable for simple dialkyl ketones where such interactions are absent. uwindsor.ca

CBS Reagents (Oxazaborolidines) : These catalytic reagents are highly versatile and effective for the reduction of a broad range of simple aryl alkyl and dialkyl ketones. wikipedia.orgrushim.ru Their success stems from a well-defined transition state where the ketone coordinates to the Lewis acidic boron atom in a predictable manner. rushim.ru In some cases, such as the synthesis of complex macrocycles, CBS reduction has proven much more effective than reagents like L-Selectride. wikipedia.org

DIP-Chloride : Like this compound, DIP-Chloride is derived from α-pinene and its selectivity is also based on steric factors. uwindsor.ca It is frequently used for the reduction of aryl alkyl ketones. uwindsor.ca

Transition Metal Catalysts : Chiral ruthenium-BINAP systems, for example, are highly effective for the asymmetric hydrogenation of ketones that contain a nearby chelating group. wikipedia.org The chelation helps to create a rigid, well-defined coordination sphere around the metal, leading to high enantioselectivity. wikipedia.org

Comparison of Enantioselectivity and Reaction Efficiency

Strategic Selection Criteria for Asymmetric Reductions in Academic Research

The selection of an appropriate chiral reducing agent in a research context is a multi-faceted decision that balances substrate suitability, desired efficiency, and practical considerations. wikipedia.org

Substrate Structure Analysis : The primary consideration is the nature of the ketone substrate. libretexts.org For ketones with a small substituent (e.g., alkyne), this compound is a strong candidate. wikipedia.org For aryl alkyl ketones, BINAL-H or a catalytic CBS reduction would be a logical choice. uwindsor.carushim.ru For ketones bearing a group capable of chelation, a transition metal-catalyzed hydrogenation may provide the highest selectivity. wikipedia.org

Stoichiometric vs. Catalytic Approach : A key strategic choice is between a stoichiometric reagent and a catalytic system. wikipedia.org Stoichiometric reagents like this compound are often simple to use but require at least one equivalent of the chiral compound, which can be expensive and generate significant waste. wikipedia.orguwindsor.ca Catalytic methods, including CBS reductions and transition metal-catalyzed hydrogenations, are more modern and sustainable, using only a small amount of a chiral catalyst with a cheap achiral reductant like borane or hydrogen gas. wikipedia.orghbni.ac.in

Predictability and Mechanistic Models : The ability to predict the absolute configuration of the product alcohol is crucial. For many of these reagents, well-accepted transition state models exist. The stereochemical outcome for this compound and DIP-Chloride reductions can be predicted based on steric size, while the outcome for BINAL-H reductions is predictable for π-conjugated ketones. uwindsor.ca

Complementary Nature with Other Chiral Methodologies

This compound, as a stoichiometric chiral reagent, occupies a valuable position within the broader toolkit of asymmetric synthesis. du.ac.in Its utility is best understood by seeing how it complements other powerful methodologies.

It stands in contrast to catalytic enantioselective methods. uwindsor.ca While catalytic hydrogenation or CBS reductions are often preferred for their efficiency, this compound can be advantageous for specific substrates where these catalytic systems may be less effective or for achieving a different diastereomeric outcome in a substrate-controlled reduction. wikipedia.orghbni.ac.in

Furthermore, this compound can be used in multi-step synthetic sequences that employ other types of asymmetric transformations. solubilityofthings.com For instance, a chiral keto alcohol can be synthesized via a highly enantioselective organocatalytic aldol (B89426) reaction, followed by a diastereoselective reduction using a reagent like this compound to install the second stereocenter. acs.org This sequential approach, where different chiral technologies are applied in concert, is a powerful strategy for building complex, stereochemically rich molecules. acs.orgrsc.org The commercial availability of both (R)- and (S)-Alpine-Hydride, derived from the corresponding enantiomers of the inexpensive natural product α-pinene, enhances its versatility as a complementary tool in the synthetic chemist's arsenal. uwindsor.cadu.ac.in

Computational and Theoretical Studies of S Alpine Hydride

Quantum Chemical Calculations of Hydride Transfer Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in elucidating the hydride transfer mechanism in reductions mediated by S-Alpine-Hydride. The generally accepted mechanism involves the coordination of the ketone's carbonyl oxygen to the boron atom of the this compound, followed by an intramolecular transfer of a hydride from the isopinocampheyl moiety to the carbonyl carbon.

This process is understood to proceed through a highly organized, six-membered cyclic transition state that adopts a boat-like conformation. In this arrangement, the larger (RL) and smaller (RS) substituents of the prochiral ketone orient themselves to minimize steric interactions with the chiral reagent, which is the fundamental basis for the observed enantioselectivity.

Theoretical studies have focused on characterizing the energetics and geometries of these transition states. For instance, DFT calculations have been used to compare the energy barriers of the competing diastereomeric transition states, which lead to the major and minor enantiomeric products. The difference in these activation energies (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee) of the reaction. researchgate.net

A comparative DFT study on the reduction of formaldehyde (B43269) by LiAlH₄ and LiBH₄ provides a useful analogy, highlighting that the hydride transfer can be dissected into several key steps: initial coordination, single electron transfer to the carbonyl carbon, formation of a bridged X-H-C bond (where X is the boron atom in the case of Alpine-Borane), and finally, the hydrogen transfer itself. nii.ac.jp While the specific energetics differ, this framework helps in conceptualizing the electronic and geometric reorganizations during the hydride transfer in Alpine-Borane reductions.

Molecular Modeling of Transition States and Chiral Recognition Processes

Molecular modeling has been instrumental in visualizing and analyzing the three-dimensional structures of the transition states involved in this compound reductions. These models provide a static yet insightful picture of the chiral recognition process. The key to the enantioselectivity of this compound lies in the steric demands of its pinane (B1207555) framework, which effectively shields one face of the coordinated ketone from hydride attack.

The boat-like transition state model is central to understanding this selectivity. In this model, the ketone and the boron center form a six-membered ring. To alleviate steric strain, the larger substituent on the ketone preferentially occupies a pseudo-equatorial position, while the smaller substituent takes on a pseudo-axial orientation. This preferred arrangement dictates the face of the carbonyl that is presented for hydride transfer, thus determining the absolute configuration of the resulting alcohol.

Computational studies have refined this model by providing precise geometric parameters of the transition states, such as bond lengths and dihedral angles. For example, DFT optimizations of transition state geometries have been performed to understand the reduction of various ketones. researchgate.net These calculations often employ advanced functionals and basis sets to accurately capture the subtle electronic and steric effects that govern the reaction's stereochemical outcome. The agreement between computationally predicted and experimentally observed stereoselectivities validates the proposed transition state models.

Prediction of Stereochemical Outcomes and Structure-Reactivity Relationships

A significant achievement of computational chemistry in this field is the ability to predict the stereochemical outcomes of this compound reductions and to establish quantitative structure-reactivity and structure-selectivity relationships. By calculating the energy differences between the diastereomeric transition states, researchers can predict the enantiomeric excess of the product alcohol.

A notable study combined experimental measurements with DFT calculations to investigate the reduction of a series of variably substituted deuterated benzaldehydes by Alpine-Borane. researchgate.netnih.govnih.gov The study revealed a high degree of correlation between the experimentally determined relative reactivities and those predicted by the calculations. researchgate.netnih.govnih.gov However, it also highlighted a fascinating discrepancy for 2,6-disubstituted benzaldehydes, where the selectivity was significantly lower than predicted. researchgate.netnih.govnih.gov This was attributed to a competing, non-selective reduction pathway involving 9-borabicyclo[3.3.1]nonane (9-BBN), which is formed via a dehydroboration side reaction of Alpine-Borane itself. researchgate.netnih.govnih.gov

The following table summarizes some of the findings from a combined computational and experimental study on the reduction of substituted benzaldehydes, illustrating the predictive power of DFT calculations.

| Substrate (d-benzaldehyde) | Experimental Relative Rate (krel) | Computed Relative Rate (krel) | Experimental ee (%) |

| 2,3-dimethylbenzaldehyde | 1.00 | 1.00 | >99 |

| 2,4-dimethylbenzaldehyde | 1.15 | 1.20 | >99 |

| 2,5-dimethylbenzaldehyde | 1.25 | 1.30 | >99 |

| 2,4,6-trimethylbenzaldehyde (B22134) | 0.20 | 0.85 | 85 |

Table adapted from structure-reactivity studies. The discrepancy in the relative rate for 2,4,6-trimethylbenzaldehyde highlights the influence of the non-selective side reaction not fully accounted for in the primary transition state model.

These studies demonstrate that while the primary boat-like transition state model is largely accurate, other factors such as competing reaction pathways can significantly influence the observed stereoselectivity, particularly for sterically hindered substrates. researchgate.netnih.govnih.gov

Elucidation of Non-Covalent Interactions Governing Selectivity

More recent and sophisticated computational analyses have moved beyond purely steric arguments to elucidate the crucial role of non-covalent interactions (NCIs) in governing the selectivity of chiral reductions. These interactions, while weak, collectively contribute to the stabilization or destabilization of the diastereomeric transition states.

Tools such as the Non-Covalent Interaction Plot (NCIPLOT) have been employed to visualize and characterize these subtle interactions within the transition state structures. jussieu.frgithub.iogithub.com NCIPLOT analysis is based on the electron density and its derivatives, allowing for the identification of regions corresponding to van der Waals interactions, hydrogen bonds, and steric clashes. jussieu.frgithub.iogithub.com

In the context of borane-mediated reductions, studies on related systems like oxazaborolidine-catalyzed reactions have shown that interactions such as C-H···O, C-H···π, and π-π stacking between the substrate and the chiral catalyst are critical for selectivity. researchgate.netnih.gov For instance, attractive London dispersion forces between the substrate and the catalyst can be a dominant factor in stabilizing the favored transition state, a concept that challenges the traditional view that selectivity is solely dictated by steric repulsion. nih.gov While specific NCIPLOT analyses for this compound are less commonly published, the principles derived from similar chiral boron-based reagents are highly relevant. These analyses reveal that a network of weak, attractive interactions often "locks" the substrate into a specific orientation within the catalyst's chiral pocket, leading to high enantioselectivity.

The following table outlines the types of non-covalent interactions that are computationally investigated and their potential role in the stereoselectivity of borane (B79455) reagents.

| Type of Non-Covalent Interaction | Description | Role in Selectivity |

| Steric Repulsion | Repulsive interaction due to overlapping electron clouds. | Traditionally considered the main factor; destabilizes the transition state leading to the minor product. |

| Torsional Strain | Strain arising from eclipsed conformations along single bonds. | Can influence the preferred geometry of the transition state. researchgate.net |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polarized groups. | Can contribute to the stabilization of the transition state, especially with polar substrates. researchgate.net |

| C-H···O/N Hydrogen Bonds | Weak hydrogen bonds between a C-H donor and an oxygen or nitrogen acceptor. | Can help to anchor the substrate in a specific orientation. researchgate.netnih.gov |

| C-H···π Interactions | Interaction between a C-H bond and a π-system. | Contributes to the stabilization of the transition state through dispersion forces. researchgate.netnih.gov |

| π-π Stacking | Attractive interaction between aromatic rings. | Can be a significant stabilizing force when both substrate and catalyst contain aromatic moieties. researchgate.netnih.gov |

| London Dispersion Forces | Weak, attractive forces arising from temporary dipoles. | Increasingly recognized as a key determinant of enantioselectivity, stabilizing the favored transition state. nih.gov |

The elucidation of these non-covalent interactions provides a more nuanced and accurate picture of chiral recognition at the molecular level, moving beyond simple steric models and offering a more complete understanding of the origins of enantioselectivity in this compound reductions.

Future Research Directions and Challenges in S Alpine Hydride Chemistry

The field of asymmetric synthesis continues to evolve, driven by the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science. smolecule.com While S-Alpine-Hydride and its parent borane (B79455) have established their place in the synthetic chemist's toolkit, ongoing research seeks to address their inherent limitations and unlock new potential. The future of this compound chemistry is focused on creating more efficient, versatile, and sustainable reduction methodologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.